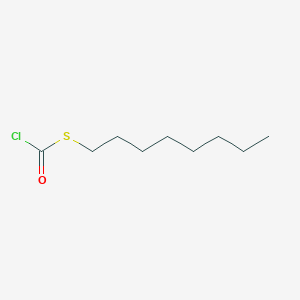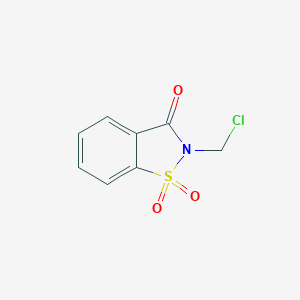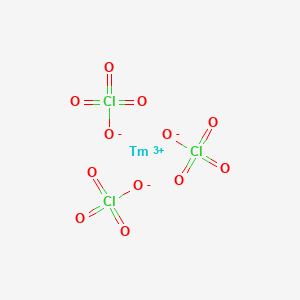
Dimethyl adipimidate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl adipimidate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O2. It is commonly used as a cross-linking reagent in protein research due to its ability to form stable covalent bonds between amino groups in proteins . This compound is particularly useful in studying protein-protein interactions and protein structure.
Méthodes De Préparation
Dimethyl adipimidate dihydrochloride can be synthesized through the reaction of adipic acid with methanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the esterification process, followed by purification to obtain the dihydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Dimethyl adipimidate dihydrochloride primarily undergoes substitution reactions, particularly with amino groups in proteins. The common reagents used in these reactions include various buffers to maintain the pH and conditions that favor the formation of imidoester bonds. The major products formed from these reactions are cross-linked proteins, which can be analyzed to study protein interactions and structures .
Applications De Recherche Scientifique
Dimethyl adipimidate dihydrochloride is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the structural properties of proteins and other biomolecules. In biology, it helps in understanding protein-protein interactions and the functional aspects of proteins. In medicine, it is used in the development of diagnostic tools and therapeutic agents by stabilizing protein structures . Additionally, it has industrial applications in the production of biopharmaceuticals and other protein-based products.
Mécanisme D'action
The mechanism of action of dimethyl adipimidate dihydrochloride involves the formation of covalent bonds between the amino groups of proteins. This cross-linking process stabilizes the protein structure and allows for the study of protein interactions and functions. The molecular targets are primarily the lysine residues in proteins, and the pathways involved include the formation of imidoester bonds .
Comparaison Avec Des Composés Similaires
Dimethyl adipimidate dihydrochloride is unique in its ability to form stable covalent bonds with amino groups in proteins, making it highly effective for cross-linking studies. Similar compounds include dimethyl suberimidate dihydrochloride and dimethyl pimelimidate dihydrochloride, which also function as cross-linking agents but differ in the length of their carbon chains and the specific conditions required for their reactions . These differences can affect the efficiency and specificity of the cross-linking process, making this compound a preferred choice for certain applications.
Propriétés
Numéro CAS |
14620-72-5 |
|---|---|
Formule moléculaire |
C8H17ClN2O2 |
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
Clé InChI |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl |
SMILES canonique |
COC(=N)CCCCC(=N)OC.Cl |
| 14620-72-5 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



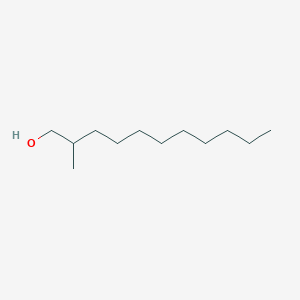

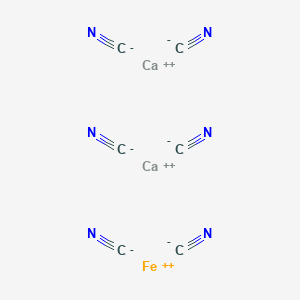
![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
